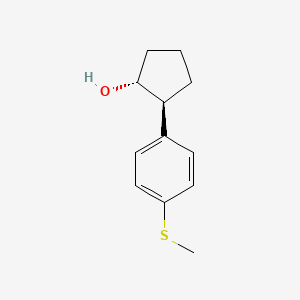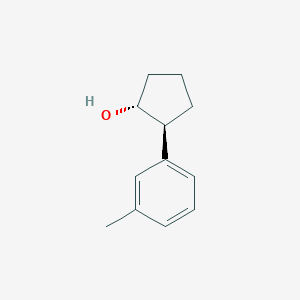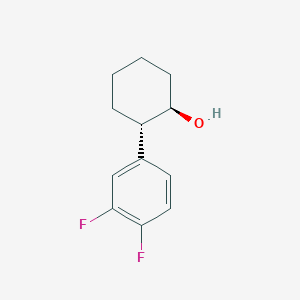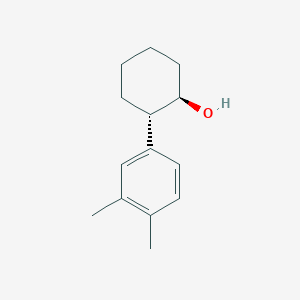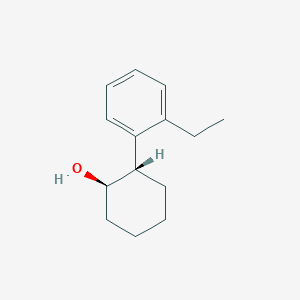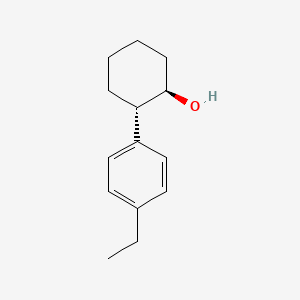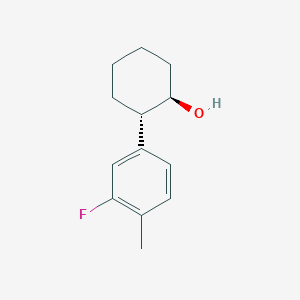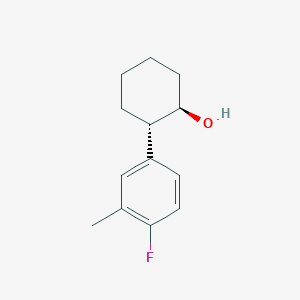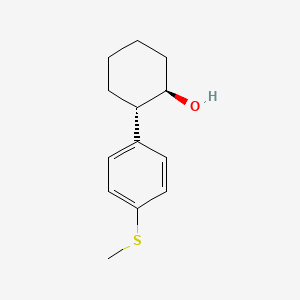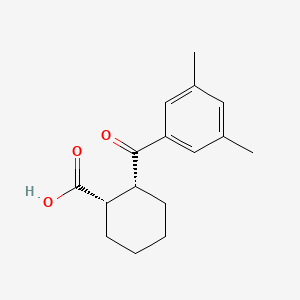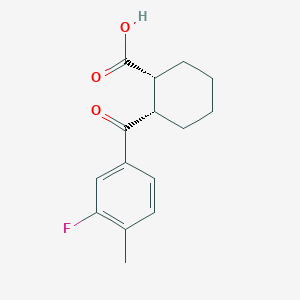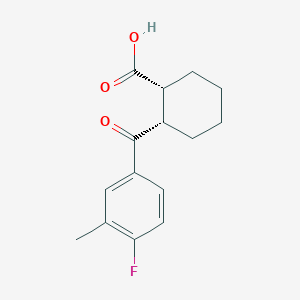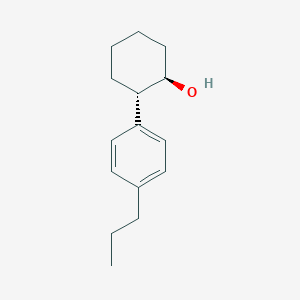
trans-2-(4-Propylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(4-Propylphenyl)cyclohexanol: is an organic compound with the molecular formula C15H22O It is a secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl group and a 4-propylphenyl group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-2-(4-Propylphenyl)cyclohexanol involves the hydroboration-oxidation of 4-propylphenylcyclohexene. The reaction typically uses borane (BH3) in tetrahydrofuran (THF) followed by oxidation with hydrogen peroxide (H2O2) in a basic medium to yield the desired alcohol.
Sharpless Asymmetric Dihydroxylation: Another method involves the Sharpless asymmetric dihydroxylation of 4-propylphenylcyclohexene using potassium osmate dihydrate and a chiral ligand such as (DHQD)2PHAL. This method provides high enantioselectivity and yields the trans isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes using continuous flow reactors to ensure efficient and consistent production. Catalysts and reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanol can undergo oxidation to form the corresponding ketone, trans-2-(4-Propylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, trans-2-(4-Propylphenyl)cyclohexane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form trans-2-(4-Propylphenyl)cyclohexyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products:
Oxidation: Trans-2-(4-Propylphenyl)cyclohexanone
Reduction: Trans-2-(4-Propylphenyl)cyclohexane
Substitution: Trans-2-(4-Propylphenyl)cyclohexyl chloride
Applications De Recherche Scientifique
Chemistry: Trans-2-(4-Propylphenyl)cyclohexanol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in the study of stereochemical effects in organic reactions.
Biology: In biological research, this compound is used to investigate the effects of stereochemistry on biological activity and receptor binding. It serves as a model compound for studying the interactions of chiral molecules with biological systems.
Medicine: this compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with specific stereochemical requirements.
Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and as an intermediate in the production of specialty chemicals. Its applications extend to the manufacture of fragrances, flavors, and other consumer products.
Mécanisme D'action
The mechanism of action of trans-2-(4-Propylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The propylphenyl group contributes to hydrophobic interactions, enhancing the compound’s stability and specificity.
Comparaison Avec Des Composés Similaires
Trans-2-Phenylcyclohexanol: Similar in structure but lacks the propyl group, affecting its hydrophobic interactions and overall activity.
Trans-2-(4-Methylphenyl)cyclohexanol: Contains a methyl group instead of a propyl group, leading to differences in steric effects and reactivity.
Trans-2-(4-Ethylphenyl)cyclohexanol: Features an ethyl group, resulting in variations in hydrophobic interactions and binding properties.
Uniqueness: Trans-2-(4-Propylphenyl)cyclohexanol is unique due to the presence of the propyl group, which enhances its hydrophobic interactions and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Propriétés
IUPAC Name |
(1R,2S)-2-(4-propylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHQOQCMHCVTP-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
